L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-threonine

CAS No.: 652966-73-9

Cat. No.: VC16803472

Molecular Formula: C48H66N10O12

Molecular Weight: 975.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652966-73-9 |

|---|---|

| Molecular Formula | C48H66N10O12 |

| Molecular Weight | 975.1 g/mol |

| IUPAC Name | (2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |

| Standard InChI | InChI=1S/C48H66N10O12/c1-26(2)22-36(44(66)57-40(27(3)59)47(69)70)55-45(67)39-7-5-21-58(39)46(68)38(25-30-12-18-33(62)19-13-30)56-42(64)35(6-4-20-52-48(50)51)53-43(65)37(24-29-10-16-32(61)17-11-29)54-41(63)34(49)23-28-8-14-31(60)15-9-28/h8-19,26-27,34-40,59-62H,4-7,20-25,49H2,1-3H3,(H,53,65)(H,54,63)(H,55,67)(H,56,64)(H,57,66)(H,69,70)(H4,50,51,52)/t27-,34+,35+,36+,37+,38+,39+,40+/m1/s1 |

| Standard InChI Key | RGFRDRHEUJXYNA-JKFZISEOSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |

| Canonical SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)N |

Introduction

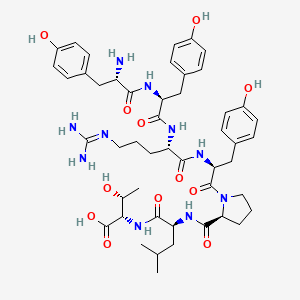

Chemical Structure and Sequence Analysis

Amino Acid Sequence and Modifications

The peptide sequence is defined as Tyr-Tyr-Arg-Tyr-Pro-Leu-Thr, where the third residue derives from N~5~-(diaminomethylidene)-L-ornithine. This modification replaces the δ-amino group of ornithine with a diaminomethylidene moiety (−NH−C(=NH)−NH~2~), effectively converting it into an arginine analog . The resultant guanidino group enhances the residue’s capacity for hydrogen bonding and ionic interactions, a feature critical in receptor-ligand interactions and enzymatic substrates .

The peptide’s N-terminal tyrosine residues contribute aromatic side chains capable of π-π stacking, while the C-terminal threonine introduces a hydroxyl group that may participate in phosphorylation or glycosylation events. The central proline imposes conformational constraints, potentially stabilizing secondary structures such as β-turns .

Molecular Formula and Weight

The molecular formula of the peptide is C~48~H~66~N~10~O~12~, calculated by summing the contributions of each amino acid and subtracting six water molecules (one per peptide bond). Its exact molecular weight is 975.11 g/mol, with a monoisotopic mass of 974.49 Da (Table 1).

Table 1: Molecular Properties of L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-threonine

| Property | Value |

|---|---|

| Molecular Formula | C~48~H~66~N~10~O~12~ |

| Molecular Weight | 975.11 g/mol |

| Monoisotopic Mass | 974.49 Da |

| XLogP3 | −1.2 (predicted) |

| Hydrogen Bond Donors | 14 |

| Hydrogen Bond Acceptors | 15 |

Structural Descriptors

The IUPAC name of the compound is:

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid .

The SMILES string encodes the sequence as:

NC@@HC(=O)NC@@HC(=O)NC@@HC(=O)NC@@HC(=O)N4CCC[C@H]4C(=O)NC@@HC(=O)NC@@HC(=O)O .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The peptide is synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. Key steps include:

-

Resin Loading: The C-terminal threonine is anchored to a Wang resin via its carboxyl group.

-

Deprotection and Coupling: Sequential deprotection of Fmoc groups using piperidine, followed by activation of incoming amino acids with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) .

-

Modification of Ornithine: The N~5~-(diaminomethylidene) group is introduced using bis(trifluoromethane)sulfonimide (TFSI) to protect the δ-amine, followed by guanidinylation with 1H-pyrazole-1-carboxamidine hydrochloride .

Purification and Characterization

Crude peptide is purified via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Purity (>95%) is confirmed by analytical HPLC and mass spectrometry (ESI-TOF) .

Physicochemical Properties

Solubility and Stability

The peptide is soluble in aqueous buffers (≥1 mg/mL in PBS, pH 7.4) and dimethyl sulfoxide (DMSO). Stability studies suggest susceptibility to proteolytic degradation in serum, with a half-life of <2 hours at 37°C .

Spectroscopic Data

-

UV-Vis: Absorption maxima at 274 nm (tyrosine phenolic group) .

-

CD Spectroscopy: Negative peak at 198 nm, indicative of unordered structure; minor β-turn signature at 215 nm .

Biological Activity and Research Findings

Hypothetical Targets and Mechanisms

While direct pharmacological data are unavailable, structural analogs suggest potential interactions with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume